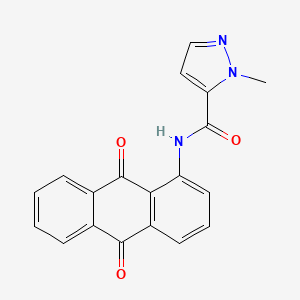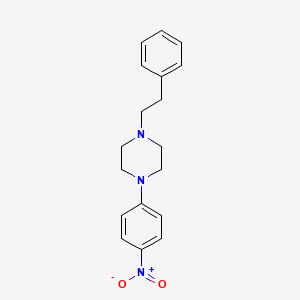![molecular formula C19H14F3NOS B4962131 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding site of BTK, thereby inhibiting its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells. The inhibition of BTK also leads to the disruption of the BCR signaling pathway, which is essential for the activation and differentiation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell lymphomas and leukemias. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. This compound has been shown to have minimal effects on T-cells and natural killer (NK) cells, indicating its selective activity against B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. This compound has also been shown to enhance the efficacy of other anti-cancer agents, making it a potential candidate for combination therapy. However, there are also some limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. This compound may also have off-target effects on other kinases, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the research and development of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate the safety and efficacy of this compound in clinical trials. Another direction is to explore the potential of this compound in combination therapy with other anti-cancer agents. Additionally, the development of more selective BTK inhibitors could lead to improved therapeutic outcomes and reduced side effects. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-naphthol with 2-chloroethanethiol in the presence of a base to form 2-(2-naphthylthio)ethanol. The resulting product is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell lymphomas and leukemias. In vivo studies have demonstrated that this compound has potent anti-tumor activity in mouse models of CLL, MCL, and DLBCL. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
2-naphthalen-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NOS/c20-19(21,22)15-6-3-7-16(11-15)23-18(24)12-25-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDUCWNAFDRMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
